molecular formula C16H11NO4 B3133981 (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone CAS No. 400076-05-3

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3133981
CAS No.: 400076-05-3
M. Wt: 281.26 g/mol
InChI Key: LFQBPZMWMNZWET-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone (CAS 400076-05-3) is a benzofuran-based chemical compound with the molecular formula C₁₆H₁₁NO₄ and a molecular weight of 281.26 g/mol [ ]. This nitro-substituted benzofuran serves as a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a versatile precursor for the synthesis of novel benzofuran derivatives with potential biological activity [ ]. This compound is notably utilized as a building block in the synthesis of a series of substituted benzofuran derivatives, which have been investigated for their in vitro antioxidant properties [ ]. Some derivatives originating from this chemical scaffold have demonstrated significant antioxidant activity, making them subjects of interest in pharmacological studies [ ]. The synthetic pathway often involves the reduction of the nitro group to an amino group, yielding aryl-5-amino-3-methyl-1-benzofuran-2-ylmethanone, which can be further functionalized to create diverse chemical libraries for bioactivity screening [ ]. The compound is characterized by a predicted boiling point of 431.7±40.0 °C and a predicted density of 1.323±0.06 g/cm³ [ ]. Hazard and Safety Information: This substance is classified as an irritant. It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319) [ ]. Appropriate personal protective equipment should be worn when handling. This product is intended for research purposes only and is strictly not intended for human or animal use.

Properties

IUPAC Name

(3-methyl-5-nitro-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10-13-9-12(17(19)20)7-8-14(13)21-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQBPZMWMNZWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239933
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400076-05-3
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400076-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Methylation: The methyl group at the 3-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Phenylmethanone Moiety: This step involves the Friedel-Crafts acylation reaction where benzofuran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzofuran ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzofuran derivatives.

Scientific Research Applications

Chemistry

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, enabling the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound may possess significant biological activities , particularly:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit microbial growth. The presence of the nitro group is often associated with enhanced antimicrobial properties.
  • Antioxidant Properties : The compound's structure may confer antioxidant capabilities, making it a candidate for further investigation in oxidative stress-related conditions.

Medicine

The therapeutic potential of this compound is being explored for various applications:

  • Drug Development : Its unique chemical structure positions it as a candidate for developing new drugs targeting specific diseases, including cancer and infections.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on benzofuran derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of the nitro group in this compound may enhance its efficacy against resistant strains.

Case Study 2: Antioxidant Activity Evaluation

In vitro assays evaluating the antioxidant potential of benzofuran derivatives highlighted that compounds with electron-withdrawing groups like nitro showed increased radical scavenging activity. This suggests that this compound could be further studied for its role in preventing oxidative damage in biological systems.

Mechanism of Action

The mechanism of action of (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs include derivatives with variations in the benzofuran ring substituents or the aryl ketone group. These modifications significantly alter electronic properties, stability, and functional behavior.

Table 1: Structural Comparison of Selected Methanone Derivatives
Compound Name Substituents (Benzofuran Ring) Aryl Group (Methanone) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 3-Me, 5-NO₂ Phenyl C₁₆H₁₁NO₄ 281.27 Strong EWG, potential reactivity
(2-Butyl-5-nitrobenzofuran-3-yl)(4-MeOPh) 2-Bu, 5-NO₂ 4-MeOPh C₂₀H₁₉NO₅ 353.37 Enhanced solubility (methoxy)
(5-Bromo-3-methylbenzofuran-2-yl)(Ph) 3-Me, 5-Br Phenyl C₁₆H₁₁BrO₂ 315.17 Halogen substitution, photostability
Chimassorb®81 N/A (benzophenone core) 2-OH-4-(octyloxy)Ph C₂₁H₂₆O₃ 326.43 UV-B absorption, polymer additive
Phenyl(2-(CF₃)Ph)methanone N/A (non-benzofuran) 2-CF₃Ph C₁₄H₉F₃O 250.22 Strong EWG (CF₃), radical reactions

Electronic and Reactivity Profiles

  • Nitro vs. Bromo Substitution: The target compound’s nitro group (NO₂) is a stronger electron-withdrawing group (EWG) than bromine, leading to reduced electron density in the benzofuran ring. This enhances electrophilic substitution reactivity at meta/para positions compared to bromo-substituted analogs .
  • Methoxy vs. Hydroxy Groups : Analogs with 4-methoxyphenyl (e.g., compound 10 in ) exhibit increased solubility due to the polar methoxy group, whereas 4-hydroxyphenyl derivatives (e.g., compound 2 in ) may form hydrogen bonds, affecting crystallization patterns .

Crystallographic and Hydrogen-Bonding Patterns

Nitro groups in the target compound may participate in π-π stacking or weak hydrogen bonds (e.g., C–H···O interactions), whereas hydroxy or methoxy substituents in analogs enable stronger hydrogen-bond networks, as analyzed via graph set theory .

Biological Activity

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is a compound belonging to the benzofuran family, characterized by its complex structure that includes a benzofuran moiety and a phenylmethanone group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula C15H12N2O4C_{15}H_{12}N_{2}O_{4} indicates the presence of carbon, hydrogen, nitrogen, and oxygen, essential for its diverse biological interactions.

Chemical Structure

The structural composition of this compound includes:

  • A benzofuran ring , known for its various biological activities.
  • A methyl group at the C-3 position.
  • A nitro group at the C-5 position.
  • A phenylmethanone moiety , which enhances its reactivity and potential therapeutic properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. Below are some key findings related to its biological effects:

Antimicrobial Activity

Benzofuran derivatives have shown significant antimicrobial properties. Studies have indicated that this compound may possess antibacterial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the nitro group is particularly noted for enhancing antimicrobial potency due to its ability to disrupt bacterial cell functions.

Antitumor Activity

Benzofuran derivatives are well-documented for their anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. Research has shown that modifications in the benzofuran structure can lead to increased cytotoxicity. Preliminary studies suggest that this compound may exhibit similar antitumor activity, potentially inhibiting tumor growth through apoptosis induction in cancer cells.

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives has been widely studied, with implications for preventing oxidative stress-related diseases. The specific arrangement of functional groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their chemical structure. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological ActivityReference
Nitro GroupEnhanced antimicrobial and antitumor activity
Methyl GroupIncreased cytotoxicity against cancer cell lines
Benzophenone MoietyImproved binding affinity to biological targets

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:

  • Antibacterial Activity : A study evaluated various nitrobenzofuran compounds against MRSA and other bacteria, revealing significant antibacterial effects attributed to structural modifications similar to those in this compound .
  • Anticancer Properties : Research on benzofuran derivatives indicated that specific substitutions at the C–3 position significantly enhance antiproliferative activity against ovarian cancer cell lines . This suggests that similar modifications in our compound could yield potent anticancer agents.
  • Antioxidant Studies : Investigations into the antioxidant properties of benzofurans have shown promising results in reducing oxidative stress markers in various cell models, highlighting the potential health benefits of compounds like this compound .

Q & A

Q. What are the common synthetic routes for (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cascade [3,3]-sigmatropic rearrangements. For example, nitrobenzofuran derivatives can be synthesized via refluxing substituted benzofuran precursors with nitro-aromatic reagents in anhydrous ethanol using catalysts like piperidine. Optimization includes adjusting solvent polarity (e.g., THF for better solubility of intermediates), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents to minimize side products. Catalyst screening (e.g., NaH in THF for deprotonation) and purification via column chromatography are critical for high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer:
  • Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and electronic environments. Nitro groups exhibit distinct deshielding in 13^13C NMR (~150 ppm). IR spectroscopy identifies carbonyl (C=O, ~1680 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) stretches.
  • Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELX software refines molecular geometry. ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) interprets intermolecular interactions in the crystal lattice .

Q. What are the key reactivity patterns of this compound in common organic transformations?

  • Methodological Answer: The nitro group directs electrophilic substitution (e.g., nitration, halogenation) at the para position relative to itself on the benzofuran ring. The ketone moiety undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH4_4) to form secondary alcohols. The methyl group on the benzofuran ring can be oxidized to carboxylic acids under strong acidic conditions. Reactivity studies should include kinetic monitoring (e.g., HPLC) to track intermediates .

Advanced Research Questions

Q. How can computational chemistry and X-ray crystallography be integrated to resolve contradictions in the proposed molecular geometry of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles, which are cross-validated against SXRD data. Discrepancies in torsional angles (e.g., phenyl ring orientation) may arise from crystal packing forces. SHELXL refinement with twin-law corrections resolves ambiguities in electron density maps. Hydrogen-bonding motifs identified via Mercury software explain deviations from gas-phase geometries .

Q. What strategies are employed to elucidate the mechanism of nitro group participation in electrophilic substitution reactions involving this compound?

  • Methodological Answer: Isotopic labeling (15^{15}NO2_2) tracks nitro group behavior in reactions. Kinetic isotope effects (KIE) and Hammett plots correlate substituent effects with reaction rates. Transient intermediates (e.g., σ-complexes) are trapped using low-temperature NMR or EPR spectroscopy. Computational studies (e.g., transition state modeling with Gaussian) identify rate-determining steps and regioselectivity drivers .

Q. How does the crystal packing environment influence the observed tautomeric behavior of this compound, and what analytical approaches validate these observations?

  • Methodological Answer: Polymorph screening (e.g., solvent evaporation vs. cooling crystallization) reveals tautomer-dependent packing motifs. Differential Scanning Calorimetry (DSC) detects phase transitions linked to tautomeric shifts. Variable-temperature SXRD captures dynamic changes in hydrogen-bonding networks. Solid-state NMR (13^{13}C CPMAS) complements XRD by probing local electronic environments unaffected by long-range order .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies: Variations in reported yields (e.g., 60–85%) may stem from solvent purity (anhydrous vs. technical grade) or catalyst aging. Replication studies with controlled moisture levels (Schlenk techniques) and fresh catalysts are recommended .
  • Crystallographic vs. Computational Bond Lengths: Differences >0.05 Å between DFT and XRD data often reflect crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) that distort geometries .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
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(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone

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